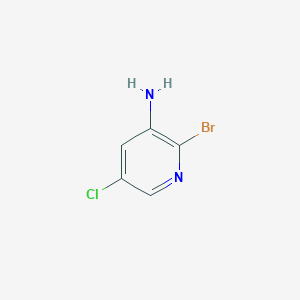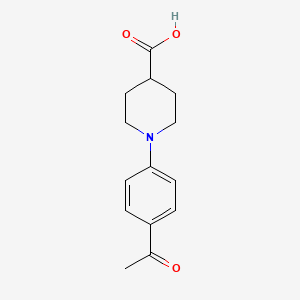
1-(4-acetylphenyl)piperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-acetylphenyl)piperidine-4-carboxylic Acid is related to a class of piperidinecarboxylic acids, which are of significant interest due to their biological activities. Piperidinecarboxylic acids have been studied for their potential as ligands for NMDA receptors and their role in anticonvulsant activity. The synthesis and molecular structure of these compounds provide insights into their function and potential therapeutic applications.
Synthesis Analysis
The synthesis of piperidinecarboxylic acid derivatives, such as those mentioned in the first paper, involves the creation of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids. These compounds were synthesized to assess their biological activity, particularly as competitive ligands for the NMDA receptor. The synthesis process is likely to involve multiple steps, including the introduction of phosphono groups to the piperidine ring and subsequent functionalization to achieve the desired properties .
Molecular Structure Analysis
The molecular structure of piperidinecarboxylic acids has been elucidated through various techniques, including X-ray diffraction and computational methods. For instance, the zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been characterized, revealing that the piperidine ring adopts a chair conformation with the carboxylate group in the equatorial position . Similarly, the crystal and molecular structure of 4-carboxypiperidinium chloride has been determined, showing a protonated piperidine ring with the COOH group also in the equatorial position . These structural details are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of piperidinecarboxylic acids is influenced by their molecular structure. The presence of functional groups such as carboxylate and phosphonoalkyl or phosphonoalkenyl groups can lead to various chemical reactions. These reactions are essential for the biological activity of the compounds, as they determine the binding affinity and selectivity towards NMDA receptors. The interaction with receptors is often mediated by hydrogen bonds and electrostatic interactions, as indicated by the crystal structures and computational models .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinecarboxylic acids, such as solubility, melting point, and stability, are determined by their molecular structure. The zwitterionic nature of these compounds, as well as their ability to form hydrogen bonds with water molecules, suggests that they may have unique solubility characteristics . The crystal structure analysis provides information on the stability and conformation of these compounds in the solid state, which is relevant for their storage and handling . Understanding these properties is essential for the development of these compounds as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Piperidine-4-carboxylic acid derivatives are utilized in various synthesis processes. For instance, Zheng Rui (2010) demonstrated its use in the preparation of hydrochloride compounds through a process involving amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010).
Its role in crystal and molecular structure analysis is significant. Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-piperidinecarboxylic acid hydrochloride using X-ray diffraction and other methods, revealing important structural insights (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Complex Formation and Spectroscopic Properties
The ability of piperidine-4-carboxylic acid to form complexes with other molecules has been studied, as shown by Komasa et al. (2008). They investigated its complex with chloroacetic acid, examining the structure through X-ray diffraction and spectroscopic methods (Komasa et al., 2008).
Delgado, Mora, and Bahsas (2001) studied a zwitterionic form of 4-piperidinecarboxylic acid, exploring its crystalline structure and hydrogen bonding patterns (Delgado, Mora, & Bahsas, 2001).
Catalytic and Medicinal Applications
Ghorbani‐Choghamarani and Azadi (2015) explored the use of piperidine-4-carboxylic acid functionalized nanoparticles as a novel catalyst for the synthesis of organic compounds, demonstrating its potential in green chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
In the pharmaceutical field, piperidine-4-carboxylic acid derivatives have been investigated for their potential in drug synthesis and as intermediates in medicinal chemistry. For example, Ji Ya-fei (2011) described its use in the synthesis of psychotherapeutic drug intermediates (Ji Ya-fei, 2011).
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(16)11-2-4-13(5-3-11)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUHUVPBFVRUQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylphenyl)piperidine-4-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


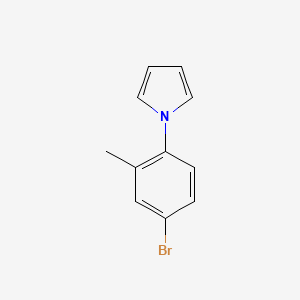
![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)
![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)
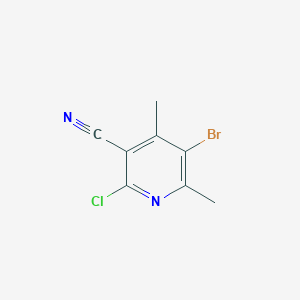
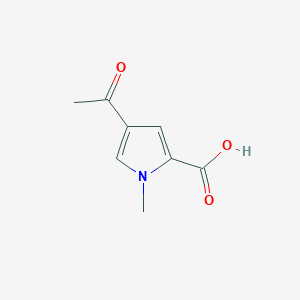

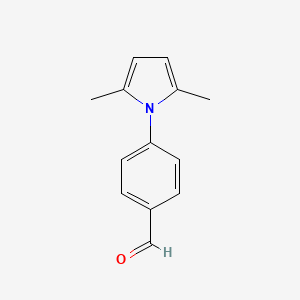
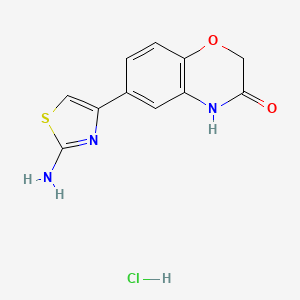
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1272464.png)


